molecular formula C23H28BrNO6 B11668929 2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11668929
M. Wt: 494.4 g/mol
InChI Key: ZXQDVOCCGMNGNT-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline core.

    Introduction of the Bromo and Methoxy Groups: The bromo and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification reactions, often using ethoxyethanol as the alcohol component.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of bromo-substituted derivatives.

Scientific Research Applications

2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a quinoline core integrated with multiple functional groups, including methoxy and bromine atoms. This unique combination may confer various biological activities worth exploring.

Structural Characteristics

The compound can be described by the following molecular formula:

C25H32BrN2O6C_{25}H_{32}BrN_{2}O_{6}

It has a molecular weight of approximately 480.36 g/mol and features a unique arrangement that enhances its reactivity and potential biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the quinoline core. Key steps include:

  • Alkylation to introduce the ethoxyethyl group.
  • Electrophilic aromatic substitution for adding bromine and methoxy groups.
  • Esterification to finalize the carboxylate group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways leading to therapeutic effects. For instance:

  • Inhibition of COX enzymes : Similar quinoline derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Antimicrobial properties : Some studies suggest that related compounds exhibit antibacterial and antifungal activities through mechanisms that disrupt microbial cell function .

Case Studies and Research Findings

  • Anticancer Activity : Quinoline derivatives have been evaluated for their anticancer properties. For example, compounds with structural similarities have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Research indicates that quinoline derivatives can inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases. The inhibition of inducible nitric oxide synthase (iNOS) has been documented as a key mechanism .
  • Neuroprotective Effects : Some studies have indicated that certain quinoline-based compounds may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease treatments .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
2-Ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateAnticancerInduces apoptosis
4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline DerivativesCOX-2 InhibitorsInhibits COX enzymes
Novel Triazole-Quinoline DerivativesAntimalarialDisrupts Plasmodium falciparum

Properties

Molecular Formula

C23H28BrNO6

Molecular Weight

494.4 g/mol

IUPAC Name

2-ethoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H28BrNO6/c1-5-30-9-10-31-23(27)20-13(2)25-16-7-6-8-17(26)22(16)21(20)14-11-18(28-3)19(29-4)12-15(14)24/h11-12,21,25H,5-10H2,1-4H3

InChI Key

ZXQDVOCCGMNGNT-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)CCC2)C

Origin of Product

United States

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